![molecular formula C12H14N4O3 B12947776 (1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate](/img/structure/B12947776.png)
(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate typically involves the reaction of 1H-benzimidazole-2-carboxylic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent, presence of a base, room temperature to reflux.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of certain pathogens makes it a promising candidate for the development of new therapeutic agents.
Medicine
In the field of medicine, this compound is investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Industry
In industrial applications, this compound is used as an intermediate in the production of various pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in the synthesis of active ingredients.
Wirkmechanismus
The mechanism of action of (1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and proteins that are essential for the survival and proliferation of pathogens and cancer cells. The compound’s ability to interfere with these molecular pathways leads to the inhibition of cell growth and induction of cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1H-Benzimidazol-2-yl)methyl carbamate
- (1-(Methylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate
- (1-(Propylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate
Uniqueness
(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate stands out due to its unique ethylcarbamoyl group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and reactivity, making it more versatile for various applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H14N4O3 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
[1-(ethylcarbamoyl)benzimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C12H14N4O3/c1-2-14-12(18)16-9-6-4-3-5-8(9)15-10(16)7-19-11(13)17/h3-6H,2,7H2,1H3,(H2,13,17)(H,14,18) |
InChI-Schlüssel |
JPEBSEWDVAWWNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)N1C2=CC=CC=C2N=C1COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)

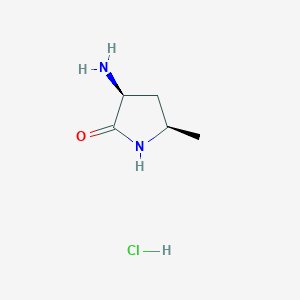

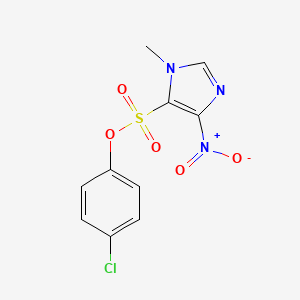
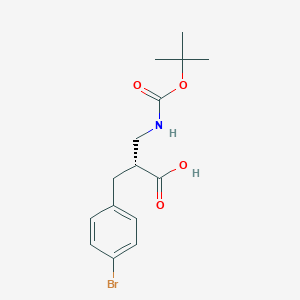
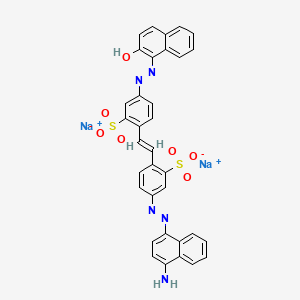
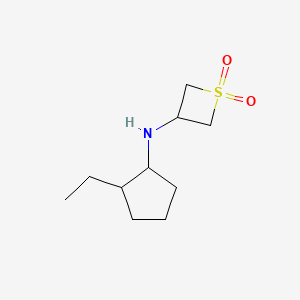
![4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12947748.png)

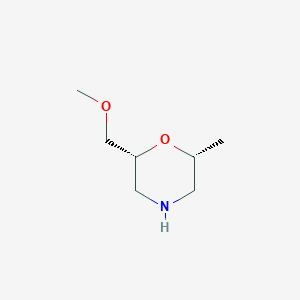
![1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947766.png)

